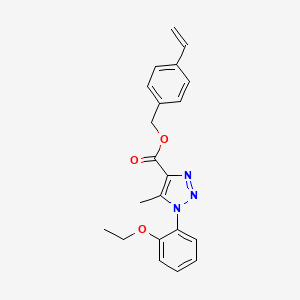

4-vinylbenzyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

4-Vinylbenzyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 1,2,3-triazole core substituted at position 1 with a 2-ethoxyphenyl group and at position 4 with a 4-vinylbenzyl ester.

Properties

IUPAC Name |

(4-ethenylphenyl)methyl 1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-4-16-10-12-17(13-11-16)14-27-21(25)20-15(3)24(23-22-20)18-8-6-7-9-19(18)26-5-2/h4,6-13H,1,5,14H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBWCKVPWXBWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-vinylbenzyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The resulting triazole ring is then functionalized with the appropriate substituents, including the vinylbenzyl and ethoxyphenyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry, a versatile tool for creating covalent bonds between molecules.

Biology: In biological research, 4-vinylbenzyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is employed in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it valuable in drug discovery and development.

Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases. Its anti-inflammatory and antioxidant properties are being explored for use in pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 4-vinylbenzyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring, in particular, plays a crucial role in binding to enzymes and receptors, modulating their activity. The ethoxyphenyl group enhances the compound's solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Impact of Substituents on Physical and Chemical Properties

- Stability : The 5-methyl group on the triazole ring (common across analogs) contributes to steric protection against metabolic degradation .

Research Findings and Implications

- Anticancer Activity: Ethyl esters with phenylamino or norbornane substituents show selective inhibition of lung (NCI-H522) and kidney (A498) cancer cells, with growth inhibition up to 75% . The target compound’s 2-ethoxyphenyl group may similarly target cancer cells, but activity data are lacking.

- Antimicrobial Potential: Chlorophenyl-substituted triazoles exhibit antimicrobial properties, suggesting the target compound’s ethoxyphenyl group could be optimized for similar applications .

- Crystallography : Structural analogs (e.g., 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) are characterized using SHELX and WinGX software, highlighting the importance of crystallographic data for understanding packing interactions .

Biological Activity

4-Vinylbenzyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a vinylbenzyl group, a triazole ring, and an ethoxyphenyl moiety, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound based on recent research findings.

Structural Features

The structural formula of this compound can be represented as follows:

Key Structural Components:

- Vinylbenzyl Group : Enhances reactivity.

- Triazole Ring : Known for its biological activity and ability to act as a scaffold for drug development.

- Ethoxyphenyl Moiety : Improves solubility and bioavailability.

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antioxidant and anti-inflammatory activities. The triazole ring plays a crucial role in modulating these effects through interactions with specific enzymes and receptors involved in inflammatory pathways.

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor , particularly targeting enzymes involved in inflammatory responses. The mechanism of action appears to involve binding to active sites on these enzymes, thereby inhibiting their activity .

Summary of Research Findings

Case Study 1: Anti-inflammatory Activity

In a controlled study involving PBMCs, the compound showed a dose-dependent decrease in TNF-α levels when compared to controls treated with non-steroidal anti-inflammatory drugs (NSAIDs). The strongest effects were observed at concentrations of 50 µg/mL.

Case Study 2: Enzyme Interaction Analysis

A series of kinetic assays were performed to assess the binding affinity of the compound to specific enzymes involved in inflammation. Results indicated that the compound binds competitively, suggesting its potential use in therapeutic applications targeting inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for 4-vinylbenzyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis involves multi-step procedures, typically starting with triazole ring formation followed by functionalization. Key methodologies include:

- Acid-catalyzed condensation (): Refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol (70–80°C, 4 hours) using glacial acetic acid as a catalyst. Post-reaction purification via vacuum evaporation and recrystallization achieves ~72% yield and >95% purity .

- Click chemistry (): Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under biphasic conditions (room temperature, 12 hours) improves regioselectivity and yields (up to 85%) .

Optimization Table:

| Method | Conditions | Catalysts | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Acid-catalyzed | Reflux, 4h, ethanol | Glacial acetic acid | 72 | 95 | |

| Click chemistry | RT, 12h, biphasic | CuSO₄/Na ascorbate | 85 | 98 |

Critical Parameters:

- Temperature control to minimize side reactions.

- Stoichiometric ratios (1:1 molar ratio of reactants).

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy (): ¹H/¹³C NMR confirms substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, triazole methyl at δ 2.3 ppm) .

- HPLC-PDA (): Reverse-phase C18 column (acetonitrile/water gradient) verifies purity (>98%) and detects degradation products .

- Mass Spectrometry (): High-resolution ESI-MS provides exact mass matching (e.g., [M+H]⁺ calculated for C₂₁H₂₂N₃O₃: 376.1651) .

Workflow Recommendation:

Structural confirmation: Combine ¹H/¹³C NMR and IR (carbonyl stretch at ~1700 cm⁻¹).

Purity assessment: HPLC with UV detection at 254 nm.

Q. How is the biological activity of this compound assessed in preliminary studies?

Methodological Answer:

- Cytotoxicity assays (): MTT assay (48-hour exposure, IC₅₀ determination) using cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial screening (): Disk diffusion method (24-hour incubation, zone of inhibition measurement) against Gram-positive/negative bacteria .

Key Considerations:

- Positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial tests).

- Dose-response curves (0.1–100 µM range) for IC₅₀ calculation.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) influence biological activity?

Methodological Answer:

- Substituent Effects ():

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance enzyme inhibition (e.g., cytochrome P450) but reduce solubility.

- Ethoxy vs. methylsulfanyl groups (): Ethoxy improves membrane permeability, while methylsulfanyl increases binding to hydrophobic enzyme pockets .

Comparative Activity Table:

| Substituent | Target Enzyme (IC₅₀, µM) | Solubility (mg/mL) |

|---|---|---|

| 2-Ethoxyphenyl | 12.3 ± 1.2 | 0.45 |

| 3-Methylsulfanylphenyl | 8.7 ± 0.9 | 0.28 |

Synthetic Strategy:

- Parallel synthesis of analogs using combinatorial chemistry ().

- QSAR modeling to predict activity-structure relationships .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Contradictions often arise from:

- Assay variability (e.g., exposure time, cell line selection).

- Compound purity (e.g., residual solvents affecting results).

Resolution Strategies:

Standardized protocols ():

- Uniform MTT assay conditions (48-hour exposure, same cell passage number).

- HPLC purity verification (>98%) .

Mechanistic studies (): Surface plasmon resonance (SPR) to measure direct target binding (e.g., kinase dissociation constants) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (): AutoDock Vina for binding pose prediction (e.g., triazole core interacting with ATP-binding pocket of kinases) .

- MD simulations (): GROMACS for stability analysis (20 ns trajectories, RMSD <2.0 Å indicates stable binding) .

Validation Steps:

Docking validation: Re-dock co-crystallized ligands (RMSD <1.5 Å).

Free energy calculations : MM-PBSA for binding affinity estimation.

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?

Methodological Answer:

Best Practices:

- Store at -20°C in anhydrous DMSO.

- Prepare fresh solutions for bioassays to avoid hydrolysis.

Q. What advanced techniques elucidate the compound’s metabolic pathways in vitro?

Methodological Answer:

- LC-MS/MS metabolomics (): Incubate with liver microsomes (1 mg/mL, NADPH regeneration system) to identify phase I metabolites (e.g., hydroxylation at vinylbenzyl group) .

- CYP450 inhibition assays (): Fluorescent substrates (e.g., 7-ethoxyresorufin for CYP1A2) quantify isoform-specific inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.